molecular formula C13H15NO2 B11884777 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol

Cat. No.: B11884777
M. Wt: 217.26 g/mol
InChI Key: GMNJLZYMECPCTJ-UHFFFAOYSA-N
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Description

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylquinoline, the introduction of ethyl and hydroxymethyl groups can be achieved through alkylation and hydroxymethylation reactions, respectively. The reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable bases and solvents.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The exact pathways involved depend on the specific biological context and the target organism or enzyme.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the ethyl and hydroxymethyl substituents.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position but lacks other substituents.

Uniqueness

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl, hydroxymethyl, and methyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-ethyl-3-(hydroxymethyl)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-3-9-4-5-12-10(6-9)13(16)11(7-15)8(2)14-12/h4-6,15H,3,7H2,1-2H3,(H,14,16)

InChI Key

GMNJLZYMECPCTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C(C2=O)CO)C

Origin of Product

United States

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